molecular formula C14H8ClF3O3 B6409795 4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261623-19-1

4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409795
CAS RN: 1261623-19-1
M. Wt: 316.66 g/mol
InChI Key: OGHMZFHWDLWYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% (4-Cl-2-TFMPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 285.50 g/mol and a melting point of 110-111 °C. 4-Cl-2-TFMPA has a number of unique properties that make it an attractive option for a variety of research applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as a Lewis acid, which is a type of acid that is capable of forming a bond with a Lewis base. This bond can then be used to activate substrates for further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% in lab experiments include its low cost, ease of synthesis, and the fact that it is non-toxic and non-irritating. It is also relatively stable, which makes it suitable for a variety of applications. However, it should be noted that 4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% is not suitable for use in the synthesis of pharmaceuticals due to its potential toxicity.

Future Directions

The potential future directions for 4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. In addition, further research into its mechanism of action and its potential uses as a catalyst in organic synthesis could prove beneficial. Finally, further research into its potential uses as a plant growth regulator could also be beneficial.

Synthesis Methods

4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized via a three-step process. The first step involves the reaction of 4-chlorobenzoic acid with 3-trifluoromethoxybenzaldehyde in the presence of sodium hydroxide and acetic acid. This reaction yields the desired product, 4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%. The second step involves purification of the product by column chromatography. The final step involves recrystallization of the product from ethyl acetate.

Scientific Research Applications

4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has a number of applications in scientific research. It is commonly used as a reagent in organic synthesis and has been used to synthesize a variety of compounds, including heterocycles, organometallic compounds, and pharmaceuticals. In addition, 4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been used in the synthesis of plant growth regulators and as a catalyst in the synthesis of polymers.

properties

IUPAC Name

4-chloro-2-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-9-4-5-11(13(19)20)12(7-9)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHMZFHWDLWYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691777
Record name 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261623-19-1
Record name 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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